molecular formula C22H27N5O B1673412 HQL-79 CAS No. 162641-16-9

HQL-79

Cat. No.: B1673412
CAS No.: 162641-16-9
M. Wt: 377.5 g/mol
InChI Key: TZQGXAHOROZEKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

HQL-79 is synthesized through a series of chemical reactions involving the formation of a tetrazole ring and the attachment of a diphenylmethoxy group to a piperidine ring . The synthetic route typically involves:

  • Formation of the tetrazole ring through cyclization reactions.
  • Attachment of the diphenylmethoxy group to the piperidine ring.
  • Purification and characterization of the final product.

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic route used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

HQL-79 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

HQL-79 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of hematopoietic prostaglandin D synthase.

    Biology: Investigated for its role in modulating immune responses and inflammation.

    Medicine: Potential therapeutic applications in treating allergic and inflammatory conditions, such as asthma and allergic rhinitis.

    Industry: Used in the development of new anti-inflammatory and anti-allergic drugs

Comparison with Similar Compounds

Similar Compounds

Uniqueness of HQL-79

This compound is unique due to its high selectivity and potency as an inhibitor of human hematopoietic prostaglandin D synthase. It has been shown to have minimal effects on other prostaglandin synthases, such as cyclooxygenase-1 and cyclooxygenase-2, making it a valuable tool for studying the specific role of prostaglandin D2 in allergic and inflammatory responses .

Properties

IUPAC Name

4-benzhydryloxy-1-[3-(2H-tetrazol-5-yl)propyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-3-8-18(9-4-1)22(19-10-5-2-6-11-19)28-20-13-16-27(17-14-20)15-7-12-21-23-25-26-24-21/h1-6,8-11,20,22H,7,12-17H2,(H,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQGXAHOROZEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424898
Record name HQL-79
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162641-16-9
Record name HQL-79
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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